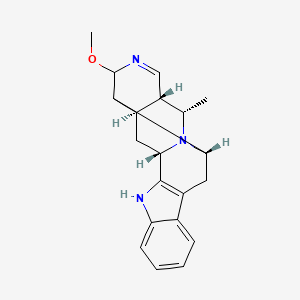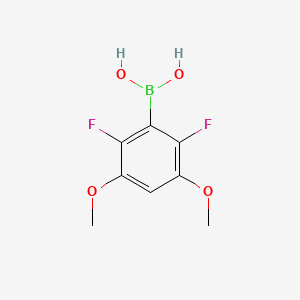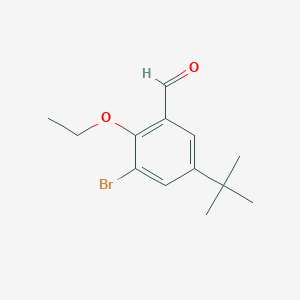
3-Bromo-5-(t-butyl)-2-ethoxybenZaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(t-butyl)-2-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzaldehyde core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(t-butyl)-2-ethoxybenzaldehyde typically involves the bromination of 5-(t-butyl)-2-ethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(t-butyl)-2-ethoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in a solvent like ethanol or toluene.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 3-Bromo-5-(t-butyl)-2-ethoxybenzoic acid.
Reduction: Formation of 3-Bromo-5-(t-butyl)-2-ethoxybenzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-5-(t-butyl)-2-ethoxybenzaldehyde is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(t-butyl)-2-ethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(t-butyl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-5-(t-butyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
3-Bromo-5-(t-butyl)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
3-Bromo-5-(t-butyl)-2-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The combination of the bromine atom, tert-butyl group, and ethoxy group provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
3-bromo-5-tert-butyl-2-ethoxybenzaldehyde |
InChI |
InChI=1S/C13H17BrO2/c1-5-16-12-9(8-15)6-10(7-11(12)14)13(2,3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
JABWQEGPZAMZQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


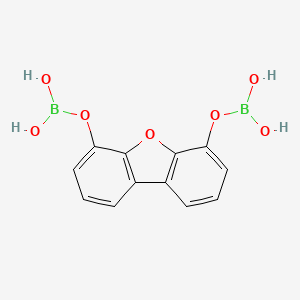
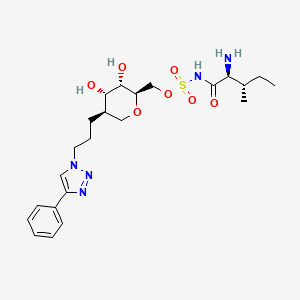
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)

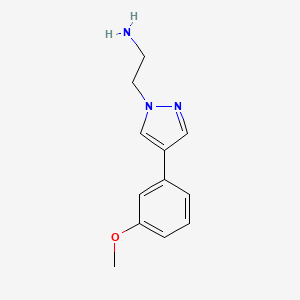
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
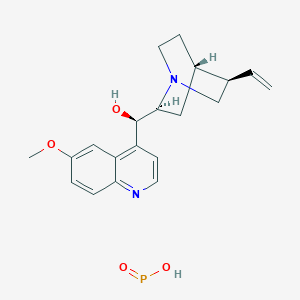

![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

